molecular formula C20H12IN3 B12930162 2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile CAS No. 919794-86-8

2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile

Katalognummer: B12930162
CAS-Nummer: 919794-86-8
Molekulargewicht: 421.2 g/mol
InChI-Schlüssel: MZUGUJDVSNPOKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile is a complex organic compound that features a benzimidazole core substituted with an iodophenyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the iodophenyl moiety.

Wissenschaftliche Forschungsanwendungen

2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the phenyl group can influence its overall pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzimidazole: Lacks the iodophenyl group, resulting in different chemical reactivity and biological activity.

    3-Iodophenylbenzimidazole: Similar structure but without the phenyl group, affecting its overall properties.

    1-Phenylbenzimidazole-5-carbonitrile: Similar core structure but different substituents, leading to variations in its applications and reactivity.

Uniqueness

2-(3-Iodophenyl)-1-phenyl-1H-benzimidazole-5-carbonitrile is unique due to the combination of its iodophenyl and phenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific disciplines.

Eigenschaften

919794-86-8

Molekularformel

C20H12IN3

Molekulargewicht

421.2 g/mol

IUPAC-Name

2-(3-iodophenyl)-1-phenylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C20H12IN3/c21-16-6-4-5-15(12-16)20-23-18-11-14(13-22)9-10-19(18)24(20)17-7-2-1-3-8-17/h1-12H

InChI-Schlüssel

MZUGUJDVSNPOKC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#N)N=C2C4=CC(=CC=C4)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.